![molecular formula C10H12N2O2 B13542171 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 2-nitrophenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 2-Nitrophenylmethyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 2-nitrobenzyl chloride, with the cyclopropanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 1-[(2-aminophenyl)methyl]cyclopropan-1-amine.
Substitution: Various substituted cyclopropanamine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also confer unique binding properties, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-Methylphenyl)methyl]cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine: Contains a chlorine atom instead of a nitro group.
1-[(2-Nitrophenyl)ethyl]cyclopropan-1-amine: Similar but with an ethyl linker instead of a methyl linker.
Uniqueness
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The cyclopropane ring also adds to its uniqueness by providing rigidity and influencing its interaction with molecular targets.
This compound’s combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-[(2-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10(5-6-10)7-8-3-1-2-4-9(8)12(13)14/h1-4H,5-7,11H2 |
InChI-Schlüssel |
KBHMVDQQISJPBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=CC=C2[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



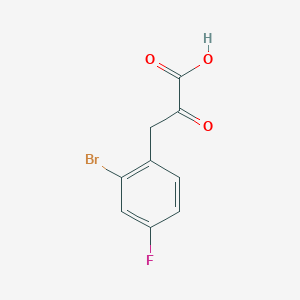


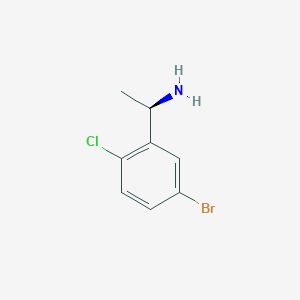
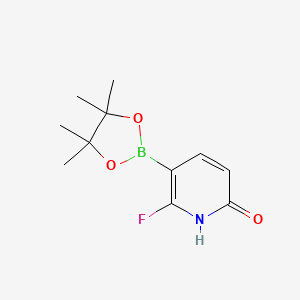

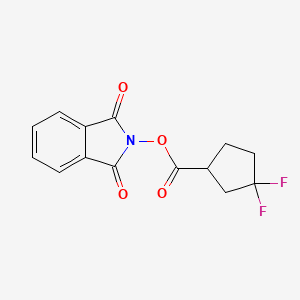
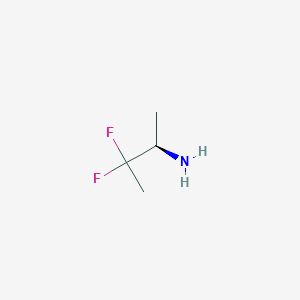
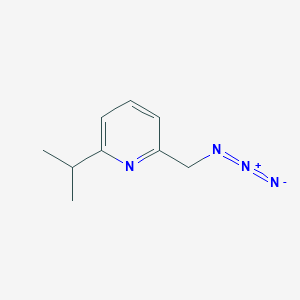
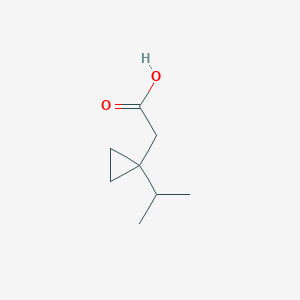
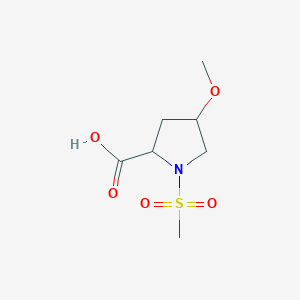
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
